molecular formula C13H20N2O3 B2636673 3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea CAS No. 2034499-94-8

3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea

Cat. No.: B2636673
CAS No.: 2034499-94-8
M. Wt: 252.314
InChI Key: NROXFKJSOWGXGX-UHFFFAOYSA-N
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Description

3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea ( 2034499-94-8) is a synthetic urea derivative with a molecular formula of C13H20N2O3 and a molecular weight of 252.31 g/mol . This compound features a unique molecular architecture, incorporating a 2,5-dimethylfuran group and a tetrahydropyran (oxan-4-yl) ring system connected by a urea linker, making it a valuable intermediate in medicinal chemistry and drug discovery research . Urea-based compounds are of significant interest in pharmaceutical development due to their ability to serve as key scaffolds in molecules that target various enzymes and receptors . The specific spatial arrangement of this molecule suggests potential for interaction with biological targets such as kinases and other enzymes, which are frequently implicated in disease pathways . Computed molecular properties include a topological polar surface area of 63.5 Ų and an XLogP3 value of 1.1, indicating favorable characteristics for drug-likeness . This product is intended for research purposes as a building block or a reference standard in the synthesis and screening of novel therapeutic agents. It is supplied with a minimum purity of 90%+ . This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(2,5-dimethylfuran-3-yl)methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-9-7-11(10(2)18-9)8-14-13(16)15-12-3-5-17-6-4-12/h7,12H,3-6,8H2,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROXFKJSOWGXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)NC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea typically involves the reaction of 2,5-dimethylfuran with an appropriate urea derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. For instance, the reaction might be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound would likely involve a scaled-up version of the laboratory synthesis, with optimizations for yield and purity. This could include continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction could produce dihydrofuran derivatives.

Scientific Research Applications

3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3-[(2,5-dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against two analogs from the evidence:

Structural and Functional Comparisons

Parameter 3-[(2,5-Dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea (E)-3-(Dicyclopropyl methylene)-dihydro-4-[1-(2,5-dimethylfuran-3-yl)ethylidene]furan-2,5-dione N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea
Core Structure Urea-linked tetrahydropyran and dimethylfuran Furan-dione with dicyclopropyl and dimethylfuran substituents Benzofuran-linked hydroxyurea
Key Functional Groups Urea, tetrahydropyran, dimethylfuran Furan-dione, cyclopropane, dimethylfuran Benzofuran, hydroxyurea, phenylmethoxy
Molecular Weight Estimated ~310–330 g/mol* Not explicitly reported 300.31 g/mol
Bioactivity Focus Hypothesized enzyme/receptor modulation Spectroscopic and electronic properties studied Safety profile emphasizing toxicity concerns

*Estimated based on structural analogy; exact data unavailable.

Key Insights from Structural Analogues

  • Dimethylfuran vs.
  • Urea Substitution Patterns: The oxan-4-yl group in the target compound replaces the hydroxyurea moiety in ’s analog, likely altering hydrogen-bonding capacity and pharmacokinetics. Hydroxyureas are associated with genotoxicity risks , whereas tetrahydropyran could improve bioavailability.
  • Spectroscopic Properties : Compounds with furan derivatives, such as those in , exhibit distinct UV-Vis and IR spectral profiles due to conjugated π-systems. The target compound’s dimethylfuran may show similar absorption bands, useful in analytical characterization .

Research Findings and Implications

Pharmacological Potential

Structural analogs suggest that the tetrahydropyran group may enhance blood-brain barrier penetration relative to benzofuran-based ureas .

Analytical Characterization

highlights spectroscopic techniques (e.g., IR, NMR) for furan derivatives, which would be critical for confirming the target compound’s structure and purity . Its dimethylfuran moiety may produce diagnostic signals distinct from benzofuran or dicyclopropyl analogs.

Biological Activity

3-[(2,5-Dimethylfuran-3-yl)methyl]-1-(oxan-4-yl)urea is an organic compound characterized by a furan ring with dimethyl substitutions and a urea moiety linked to an oxane ring. This unique structure suggests potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 2,5-dimethylfuran with a suitable urea derivative under specific conditions. Common solvents include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), often in the presence of bases like sodium hydroxide or potassium carbonate to facilitate the reaction .

Biological Activity Overview

Research into the biological activities of this compound has indicated several promising areas:

Antimicrobial Activity : Preliminary studies suggest that compounds with similar furan structures exhibit antimicrobial properties. For instance, the methanolic extracts from related compounds have shown activity against E. coli and Staphylococcus aureus, indicating that derivatives of furan may possess similar effects .

Anticancer Potential : The compound's structure may allow it to interact with cellular targets involved in cancer proliferation. In vitro studies on related urea derivatives have demonstrated significant anticancer activity against various cell lines, including renal and lung cancer cells, with mechanisms involving apoptosis induction and inhibition of histone deacetylases (HDACs) .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate cellular pathways critical for processes like cell survival and proliferation.

Case Studies and Research Findings

A review of literature reveals several case studies exploring the biological activity of similar compounds:

  • Antibacterial Studies : A study on methanolic extracts revealed significant antibacterial activity against resistant strains, with minimum inhibitory concentration (MIC) values demonstrating effectiveness against pathogens such as MRSA .
  • Anticancer Studies : Research on urea derivatives showed that certain compounds induced apoptosis in cancer cells through specific pathways involving HDAC inhibition. For example, one derivative exhibited an IC50 value of 9.88 µM against Caki cancer cells, suggesting strong anticancer potential .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
3-Acetyl-2,5-dimethylfuranStructureModerate antibacterial properties
1-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-3-(tetrahydro-2H-pyran-4-yl)ureaStructureAnticancer activity observed

This table illustrates that while there are structural similarities among these compounds, their biological activities can vary significantly.

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